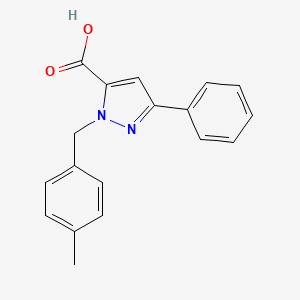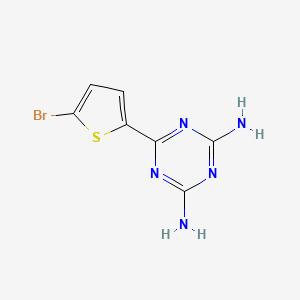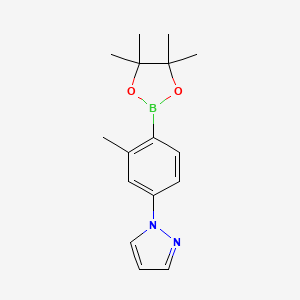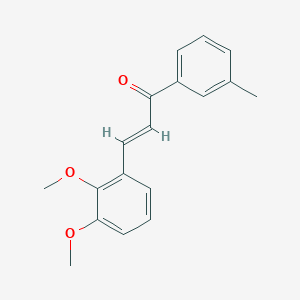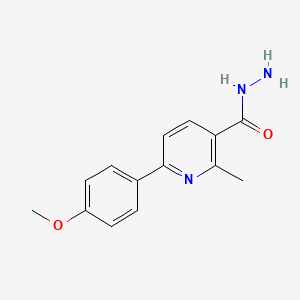
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide, also known as 6-MPMPC, is an organic compound which has recently gained attention due to its potential applications in scientific research. It is a white crystalline solid with a melting point of 124-126°C, and is soluble in ethanol, methanol, and other organic solvents. 6-MPMPC has been studied for its potential applications in the synthesis of drugs, in the development of new materials, and in the study of biological processes.
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of drugs, such as anti-inflammatory and anti-cancer agents. It has also been used in the development of new materials, such as organic semiconductors, polymers, and nanomaterials. In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been studied for its potential applications in the study of biological processes, such as enzyme inhibition and protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide is not yet fully understood. However, it is believed to be involved in the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide may act as an inhibitor of protein-protein interactions, such as those between the epidermal growth factor receptor (EGFR) and its ligands.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide are not yet fully understood. However, it has been shown to have anti-inflammatory, antipyretic, and analgesic effects in animal studies. In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been shown to have anti-cancer activity in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize and purify. In addition, it is stable and can be stored for long periods of time. However, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide also has some limitations. It is toxic and can cause skin irritation, and it is not soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
The potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide are still being explored. Future research should focus on the development of new synthesis methods, the study of its mechanism of action, and the investigation of its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide in the development of new materials, such as organic semiconductors, polymers, and nanomaterials. Finally, more research should be done to investigate the potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide in the study of biological processes, such as enzyme inhibition and protein-protein interactions.
Métodos De Síntesis
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide can be synthesized from the reaction of 4-methoxyphenylmagnesium bromide and pyridine-3-carbohydrazide. This reaction is carried out in the presence of anhydrous magnesium sulfate and a catalytic amount of titanium tetrachloride. The resulting product is purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(14(18)17-15)7-8-13(16-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHYKRSKCLNZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


